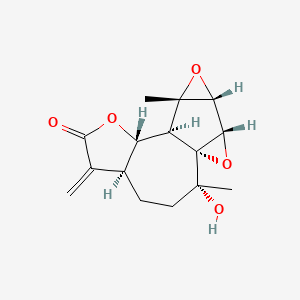
Canin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Canin is a sesquiterpene lactone.
Scientific Research Applications
Wild Canids as Sentinels of Ecological Health
Wild canids serve as excellent sentinels of ecological health, providing insight into the state of ecosystems and the impact of human-induced environmental degradation on biodiversity. Conservation medicine focuses on the interconnectedness of humans, global climate, habitat destruction, biodiversity, domestic animals, and various ecological stressors. Wild canids, in particular, have been identified as valuable sentinels for monitoring emerging canine vector-borne diseases due to their susceptibility to pathogens such as visceral leishmaniosis, Lyme disease, heartworm, hepatozoonosis, and anaplasmosis, all of which have implications for wildlife-domestic animal interactions, globalization, translocations, habitat fragmentation, and climate change (Aguirre, 2009).
Bioinspiration from Canids
The concept of 'Bioinspiration' involves drawing inspiration from biological phenomena to stimulate research in non-biological science and technology. Canids, and other elements of biodiversity, play a significant role in suggesting new areas for research. Bioinspired research can be technically simple and can lead to useful functions more directly than other areas, making it accessible to labs with limited resources and bridging technical and cultural interactions across different regions (Whitesides, 2015).
Neospora Caninum: A Model for Parasitic Research
Neospora caninum, initially distinguished from Toxoplasma gondii, has become an important subject of scientific inquiry due to its role in causing abortions in cattle and neuromuscular diseases in dogs. It serves as a complementary model system to T. gondii for investigating the basic biology of intracellular parasitism. The research on Neospora caninum extends across various facets of parasitology, including epidemiology, immunology, and molecular characterization, contributing significantly to our understanding of intracellular parasites and their impact on both animal and potentially human health (Hemphill & Gottstein, 2000).
properties
CAS RN |
24959-84-0 |
|---|---|
Product Name |
Canin |
Molecular Formula |
C15H18O5 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(1R,2R,5S,9S,10S,11S,13R,14S)-2-hydroxy-2,11-dimethyl-6-methylidene-8,12,15-trioxapentacyclo[8.5.0.01,14.05,9.011,13]pentadecan-7-one |
InChI |
InChI=1S/C15H18O5/c1-6-7-4-5-13(2,17)15-9(8(7)18-12(6)16)14(3)10(19-14)11(15)20-15/h7-11,17H,1,4-5H2,2-3H3/t7-,8-,9-,10+,11-,13+,14-,15+/m0/s1 |
InChI Key |
KXLUWEYBZBGJRZ-POEOZHCLSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H]2[C@@H]([C@@H]3[C@@]14[C@@H](O4)[C@@H]5[C@]3(O5)C)OC(=O)C2=C)O |
SMILES |
CC1(CCC2C(C3C14C(O4)C5C3(O5)C)OC(=O)C2=C)O |
Canonical SMILES |
CC1(CCC2C(C3C14C(O4)C5C3(O5)C)OC(=O)C2=C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



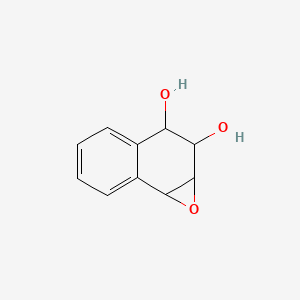
![5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one](/img/structure/B1209479.png)
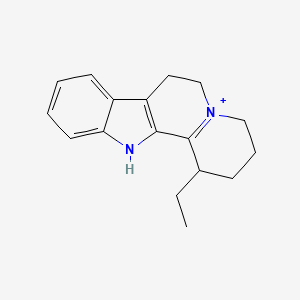
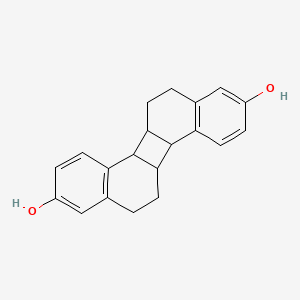
![Benzyl-diethyl-[2-(3-phenylprop-2-enoylsulfanyl)ethyl]azanium;bromide](/img/structure/B1209484.png)
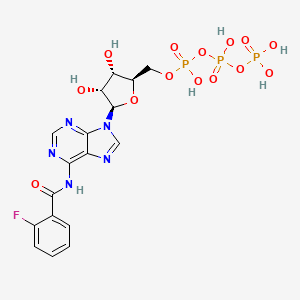
![(6R,7S)-7-[[2-(carbamoylamino)-2-thiophen-2-ylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1209487.png)
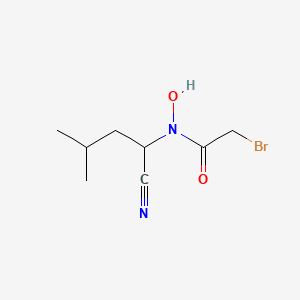
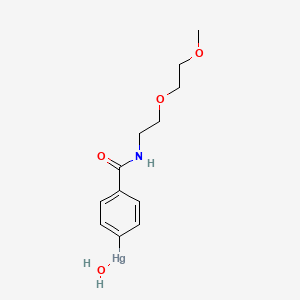
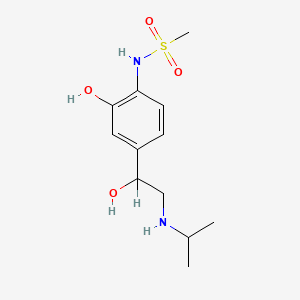
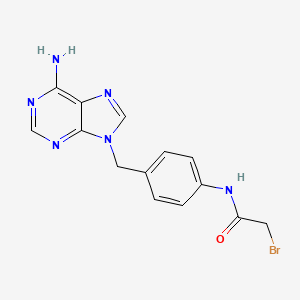
![2-[2-[[2-[[1-(4-Methoxyphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1209496.png)
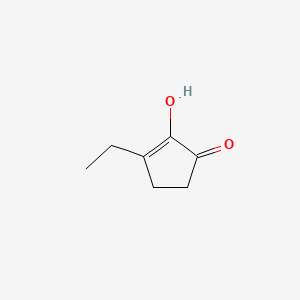
![7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide](/img/structure/B1209498.png)